Trifloxystrobin
Description
Trifloxystrobin is a methoxyacrylic acid-class fungicide that inhibits mitochondrial respiration by blocking electron transfer in the cytochrome bc1 complex (Complex III) . It is widely used to control fungal pathogens in crops such as apples, cucumbers, potatoes, and tomatoes due to its resistance to rainwater erosion and systemic activity . Upon application, this compound is metabolized by plants into acid derivatives, notably CGA 321113 and this compound acid, which exhibit higher toxicity than the parent compound, particularly to aquatic organisms . However, data gaps persist regarding the toxicological properties of its isomers (CGA 357262, CGA 357261, CGA 331409), leading to uncertainties in regulatory risk assessments .
Properties
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZDRURRATYFI-JCLPZYRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024921 | |
| Record name | Methyl (2Z)-(methoxyimino)[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
| Record name | Trifloxystrobin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
approximately 312 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1972 | |
| Record name | Trifloxystrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>70.00 °C (>158.00 °F) | |
| Details | Sigma-Aldrich; Safety Data Sheet for Trifloxystrobin. Product Number: 46447, Version 5.2 (Revision Date 05/17/2016). Available from, as of December 20, 2016: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | Trifloxystrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.610 mg/L at 25 °C, In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010) | |
| Record name | Trifloxystrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.36 g/mL at 21 °C | |
| Details | US EPA; Pesticide Fact Sheet. Trifloxystrobin. Washington, DC: Environmental Protection Agency, Office of Pesticide Programs. Available from as of Dec 29, 2016: https://iaspub.epa.gov/apex/pesticides/f?p=chemicalsearch:1 | |
| Record name | Trifloxystrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 2.55X10-8 mm Hg at 25 °C | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010) | |
| Record name | Trifloxystrobin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010) | |
| Record name | Trifloxystrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
711603-62-2, 141517-21-7 | |
| Record name | Methyl (2Z)-(methoxyimino)[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-methyl 2-(methoxyimino)-2-(2-((((Z)-(1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)phenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trifloxystrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
72.9 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1972 | |
| Record name | Trifloxystrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifloxystrobin is synthesized using m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime as raw materials. These are added to a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. A catalyst is then added to facilitate the etherification reaction. After the reaction, liquid separation is performed to isolate the organic phase, followed by reducing pressure, recrystallization, filtering, and drying to obtain this compound .
Industrial Production Methods
An improved industrial process for the preparation of this compound involves using environmentally friendly methods that are commercially viable with higher yield and chemical purity. This process includes the use of specific catalysts and optimized reaction conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Trifloxystrobin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Alkaline conditions, such as the use of sodium hydroxide, are typically employed for hydrolysis reactions.
Major Products Formed
Oxidation: Various oxidized metabolites.
Hydrolysis: Acid metabolites, including EE, EZ, ZE, and ZZ isomers.
Scientific Research Applications
Disease Control
Trifloxystrobin is primarily employed to combat several key fungal pathogens:
- Black Spot : Commonly found on apples and pears.
- Powdery Mildew : Affects a variety of crops including apples and cucumbers.
- Botrytis cinerea : Responsible for gray mold in numerous fruits and vegetables.
Research indicates that this compound demonstrates high efficacy at low application rates, making it economically viable for farmers .
Residue Management
Studies have shown that this compound residues can be effectively managed through proper application techniques. For instance, a study utilizing high-performance liquid chromatography (HPLC) reported mean recoveries of this compound residues ranging from 72% to 86% across different matrices like brown rice and straw . This indicates its potential for safe use while adhering to regulatory standards.
Toxicological Studies
Extensive toxicological evaluations have been conducted to assess the safety of this compound for humans and non-target organisms. In long-term studies involving rats and mice, no significant adverse effects were observed at dosages below established No Observed Effect Levels (NOELs). For example, the NOEL was determined to be 6.4 mg/kg body weight/day for males and 32.8 mg/kg body weight/day for females in one study .
Environmental Impact
This compound's environmental safety has been scrutinized through various studies assessing its degradation in soil and water. It has been found to have low persistence in the environment under typical agricultural conditions, which reduces the risk of long-term ecological impacts .
Regulatory Status
This compound is registered for use in many countries, with specific guidelines on application rates and safety measures to mitigate risks associated with pesticide residues in food products. The U.S. Environmental Protection Agency (EPA) has established tolerances for this compound residues on numerous crops, ranging from 0.01 ppm in forage to 200 ppm in herbs .
Application in Rice Cultivation
A recent study investigated the combined use of this compound with tebuconazole in paddy fields, demonstrating significant reductions in disease incidence while maintaining acceptable residue levels in harvested rice grains . The study highlighted the importance of integrated pest management practices that incorporate fungicides like this compound.
Efficacy Against Specific Pathogens
Another case study focused on the effectiveness of this compound against Botrytis cinerea in strawberries, showing a marked decrease in disease severity compared to untreated controls . This reinforces its role as a critical component in managing fungal diseases in high-value crops.
Data Summary Table
| Application Area | Efficacy | Safety Assessment | Regulatory Status |
|---|---|---|---|
| Crop Protection | Effective against black spot and powdery mildew | NOEL: 6.4 mg/kg bw/day (males) | Registered globally |
| Residue Management | Recoveries: 72%-86% | Low environmental persistence | Tolerances established |
| Case Studies | Reduced disease incidence | Extensive toxicological studies | Approved usage guidelines |
Mechanism of Action
Trifloxystrobin works by interfering with mitochondrial respiration in plant pathogenic fungi. It inhibits the electron transfer in the electron transfer chain, effectively blocking energy production in the fungi. This mode of action makes this compound a potent inhibitor of fungal spore germination and mycelial growth .
Comparison with Similar Compounds
Comparison with Similar Strobilurin Fungicides
Mechanism of Action and Binding Specificity
Trifloxystrobin shares a binding site on the cytochrome bc1 complex with other strobilurins, such as azoxystrobin and kresoxim-methyl. Molecular docking studies reveal that this compound and experimental compound 7a (a 3,4-dichloroisothiazole derivative) exhibit nearly identical binding poses, suggesting conserved inhibitory mechanisms . However, structural variations in side chains influence fungicidal potency and spectrum. For example, compound 8d (a 1,2,3-thiadiazole derivative) shows superior activity against Pseudoperonospora cubensis compared to this compound and azoxystrobin .
Efficacy Against Plant Pathogens
- Cucurbit Powdery Mildew (Sphaerotheca fuliginea) : Compound 31 (3,4-dichloroisothiazole derivative) achieved 100% inhibition at 37.5 g a.i./ha, outperforming this compound and azoxystrobin .
- Mango Anthracnose: this compound + tebuconazole (0.04%) reduced disease severity to 6.78% (vs. 62.11% in untreated controls) and yielded a cost-benefit ratio of 1:16.57, surpassing azoxystrobin + difenoconazole (1:10.04) .
Table 1: Comparative Efficacy of Strobilurins Against Key Pathogens
Degradation and Environmental Persistence
- Biodegradation : Ochrobactrum anthropi strain SH14 degraded this compound at 78.7% over 5 days, slower than azoxystrobin (86.3%) and pyraclostrobin (88.5%) .
- Metabolite Accumulation: this compound acid persists in paddy water at 2.41 mg L⁻¹ for 14 days, posing risks to aquatic ecosystems . In contrast, azoxystrobin metabolizes to azoxystrobin-enol, which is less water-soluble .
Table 2: Degradation Rates of Strobilurins by O. anthropi SH14
| Fungicide | Degradation Rate (%) (5 days) |
|---|---|
| Azoxystrobin | 86.3 |
| Pyraclostrobin | 88.5 |
| This compound | 78.7 |
| Picoxystrobin | 76.6 |
Toxicological and Environmental Risks
- Thyroid Hormone Antagonism : this compound and pyraclostrobin disrupt thyroid hormone signaling, altering gene expression in reporter assays .
- Aquatic Toxicity: this compound acid is highly toxic to non-target aquatic species, with EC₅₀ values 10-fold lower than the parent compound for Daphnia magna .
- Residue Behavior : Terminal residues in strawberries and cucumbers under Egyptian dry climates were 0.4–0.47 mg kg⁻¹ at 3-day pre-harvest intervals, requiring strict adherence to safety thresholds .
Biological Activity
Trifloxystrobin is a fungicide belonging to the strobilurin class, known for its effectiveness against a variety of fungal pathogens. Its mode of action primarily involves the inhibition of mitochondrial respiration, specifically targeting the cytochrome bc1 complex in the electron transport chain. This article explores the biological activity of this compound, highlighting its effects on various organisms, including fungi and parasites, and detailing relevant case studies and research findings.
This compound exerts its antifungal effects by inhibiting the mitochondrial electron transport chain, leading to a decrease in ATP production and subsequent cell death in sensitive fungal species. This mode of action is similar to that of other QoI (quinone outside inhibitor) fungicides. The compound also induces oxidative stress within fungal cells, contributing to its fungicidal properties .
Biological Activity Against Fungal Pathogens
This compound has shown significant efficacy against various fungal pathogens, particularly in agricultural settings. A summary of its activity against key fungal species is presented in Table 1.
| Fungal Pathogen | Efficacy (EC50) | Mode of Action |
|---|---|---|
| Botrytis cinerea | 0.1-0.5 µg/mL | Inhibition of mitochondrial respiration |
| Cercospora beticola | 0.05-0.2 µg/mL | Disruption of energy production |
| Fusarium graminearum | 0.2-1 µg/mL | Induction of reactive oxygen species |
Biological Activity Against Parasites
Recent studies have revealed this compound's potential as an antiprotozoal agent, particularly against Theileria spp., which are responsible for significant livestock diseases. In vitro studies demonstrated that this compound reduced parasite load effectively, comparable to the standard treatment with Buparvaquone .
Case Study: Efficacy Against Theileria
A study conducted on infected lymphocytes showed that this compound treatment led to:
- Reduction in Parasite Load : Comparable efficacy to Buparvaquone.
- Inhibition of Differentiation : Prevented the differentiation of parasites into merozoites.
- Host Cell Proliferation : Significantly reduced host cell proliferation associated with parasite infection .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound in various models. Notable findings include:
- Short-Term Studies : In a three-month study on mice, no abnormal clinical signs were observed at lower doses; however, higher doses led to decreased body weight and increased liver weights .
- Dermal Studies : Application on rats indicated increased liver weights and microscopic changes at higher concentrations .
Mitophagy Induction in Human Cells
Research has also indicated that this compound can induce mitophagy through mitochondrial damage in human keratinocyte cells (HaCaT). This mechanism may contribute to skin toxicity observed with prolonged exposure:
Q & A
Q. How do EPA tolerance limits for this compound inform residue study design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
